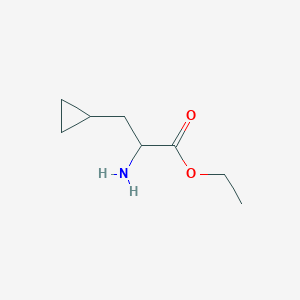

Ethyl 2-amino-3-cyclopropylpropanoate

Description

Ethyl 2-amino-3-cyclopropylpropanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclopropane and is characterized by the presence of an amino group and an ester functional group

Properties

IUPAC Name |

ethyl 2-amino-3-cyclopropylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVODSJSYKGGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339219-24-7 | |

| Record name | ethyl 2-amino-3-cyclopropylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-cyclopropylpropanoate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylacetonitrile with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Another synthetic route involves the use of cyclopropylamine and ethyl acrylate. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In the realm of organic chemistry, Ethyl 2-amino-3-cyclopropylpropanoate serves as a valuable building block for synthesizing more complex organic molecules. Its distinct structural features enable researchers to study reaction mechanisms and develop novel synthetic methodologies. It is particularly useful in:

- Building complex organic frameworks : Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of target molecules.

- Investigating reaction pathways : The compound's unique properties make it ideal for exploring new chemical reactions and their mechanisms.

Biology

The biological applications of this compound are under investigation, particularly regarding its potential as a precursor for bioactive compounds. Research indicates that it may play a role in:

- Pharmaceutical development : The compound is being explored as a precursor for drugs targeting various biological pathways, potentially leading to new therapeutic agents.

- Agrochemical applications : Its derivatives may exhibit properties beneficial for agricultural use, such as enhancing crop resistance or growth.

Medicine

This compound is also being examined for its pharmacological properties. Preliminary studies suggest that it may possess:

- Anti-inflammatory properties : Research is ongoing to determine its effectiveness in reducing inflammation.

- Analgesic effects : There is potential for this compound to alleviate pain through various mechanisms of action.

- Antimicrobial activity : Its derivatives might be effective against certain pathogens, making it a candidate for further medicinal chemistry studies .

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its unique properties contribute to:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyclopropylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 2-amino-3-cyclopropylpropanoate can be compared with other similar compounds, such as:

Cyclopropylamine: Lacks the ester functional group, making it less versatile in synthetic applications.

Ethyl 2-amino-3-phenylpropanoate: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical reactivity and biological activity.

Ethyl 2-amino-3-methylbutanoate: Has a methyl group instead of a cyclopropyl group, resulting in different steric and electronic properties.

Biological Activity

Ethyl 2-amino-3-cyclopropylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group that can form hydrogen bonds, enhancing its interaction with biological targets. The cyclopropyl moiety contributes unique steric effects, influencing the compound's binding affinity and specificity to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The amino group facilitates hydrogen bonding with active sites, which can modulate biochemical pathways leading to various physiological effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in comparison with similar compounds:

| Compound Name | Cycloalkane Ring | Key Biological Activity |

|---|---|---|

| This compound | Cyclopropyl | Potential enzyme inhibitor |

| Ethyl 2-amino-3-cyclobutylpropanoate | Cyclobutyl | Moderate binding affinity |

| Ethyl 2-amino-3-cyclopentylpropanoate | Cyclopentyl | Higher stability but lower activity |

| Ethyl 2-amino-3-cyclohexylpropanoate | Cyclohexyl | Enhanced reactivity |

This table illustrates the influence of the cycloalkane ring on the compound's biological properties, where the cyclopropyl ring imparts distinct characteristics that may enhance its therapeutic potential .

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds similar to this structure have shown efficacy against viral infections, including SARS-CoV-2. In vitro assays demonstrated a dose-dependent inhibition of viral replication, with effective concentrations (EC50) ranging from 1.5 to 5 μM depending on the specific analogue tested .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Inhibitory assays against aminopeptidases have shown that this compound can selectively inhibit specific enzymes involved in peptide metabolism. The half-maximal inhibitory concentration (IC50) values for these interactions are critical for understanding its therapeutic potential in treating diseases linked to peptide dysregulation .

Case Studies

- Inflammasome Modulation : A study focused on the modulation of the CARD8 inflammasome revealed that compounds related to this compound could selectively activate this pathway without triggering unwanted inflammatory responses associated with other inflammasomes like NLRP1. This selective activation suggests potential applications in managing inflammatory diseases .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial properties of this compound analogues against various bacterial strains. The compounds demonstrated significant antibacterial activity, indicating their potential as novel antimicrobial agents .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclopropyl ring (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and ester/amine functional groups. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with ESI-MS detects impurities and quantifies enantiomeric purity.

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray analysis is recommended if crystallizable derivatives are synthesized .

How can researchers resolve contradictory literature data on the compound’s stability under varying pH and temperature conditions?

Advanced

Contradictions often arise from differences in experimental setups. To address this:

Controlled Stability Studies : Design experiments with standardized buffers (pH 2–12) and temperatures (4°C to 60°C). Monitor degradation via HPLC at regular intervals.

Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions. For example, highlights hydrolysis risks in acidic/alkaline media, suggesting inert atmospheres (N₂) for long-term storage .

Advanced Spectroscopic Monitoring : Use FTIR to track ester bond cleavage or cyclopropane ring opening under stress conditions .

What computational strategies predict the compound’s reactivity in novel synthetic pathways or biological systems?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For cyclopropane rings, strain energy (~27 kcal/mol) influences reactivity in ring-opening reactions .

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways or potential toxicity.

- Docking Studies : Screen against protein targets (e.g., kinases) to hypothesize biological activity, leveraging structural analogs from .

What methodologies optimize enantiomeric purity for applications in asymmetric catalysis or medicinal chemistry?

Q. Advanced

- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) or enzymatic resolution (lipases in organic media).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane formation. notes that ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate derivatives are synthesized using L-proline catalysts, achieving >90% ee .

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .

How is this compound utilized as a building block in peptidomimetics or bioactive molecule design?

Basic

The cyclopropane moiety enhances conformational rigidity, making it valuable in:

- Peptidomimetics : Replace flexible glycine or proline residues in peptide backbones to improve metabolic stability.

- Enzyme Inhibitors : The amine group facilitates hydrogen bonding with active sites (e.g., serine proteases). highlights similar compounds as intermediates in kinase inhibitor synthesis .

- Prodrug Design : The ester group allows controlled hydrolysis in vivo, as seen in prodrugs of antiviral agents .

What experimental approaches validate the compound’s role in metabolic pathway studies or enzyme inhibition assays?

Q. Advanced

- Isotope Labeling : Synthesize ¹³C-labeled derivatives to track incorporation into metabolic intermediates via LC-MS.

- Enzyme Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., transaminases) to measure inhibition constants (Kᵢ). Adjust buffer ionic strength and co-factor concentrations to mimic physiological conditions .

- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., AMC derivatives) to monitor real-time enzyme activity inhibition .

How do researchers address discrepancies in reported biological activities across cell lines or model organisms?

Q. Advanced

Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HepG2), passage numbers, and culture media.

Metabolomic Profiling : Compare intracellular metabolite levels (via LC-MS) to identify species-specific metabolic activation.

Transcriptomic Analysis : RNA-seq can reveal differential gene expression affecting compound efficacy. emphasizes cross-species variability in cytochrome activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.